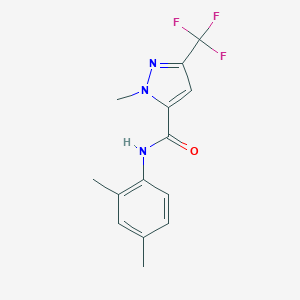![molecular formula C13H16F3NO2 B214055 N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214055.png)
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide, commonly known as TFE-PB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFE-PB is a benzamide derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.
科学研究应用
TFE-PB has been found to have potential applications in various fields of scientific research. It has been studied for its neuroprotective effects, as it has been found to have a protective effect against oxidative stress-induced neuronal damage. TFE-PB has also been studied for its potential use in the treatment of inflammatory bowel disease, as it has been found to reduce inflammation in the colon. Additionally, TFE-PB has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
作用机制
The mechanism of action of TFE-PB is not fully understood, but it is believed to involve the modulation of specific signaling pathways. TFE-PB has been found to modulate the expression of certain genes involved in oxidative stress, inflammation, and cell proliferation, which may contribute to its neuroprotective and anti-inflammatory effects. Additionally, TFE-PB has been found to inhibit the activity of specific enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
TFE-PB has been found to have unique biochemical and physiological effects. It has been found to increase the activity of specific enzymes involved in the detoxification of reactive oxygen species, which may contribute to its neuroprotective effects. TFE-PB has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, TFE-PB has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of using TFE-PB in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, TFE-PB has been found to be relatively non-toxic, which makes it a feasible option for in vitro and in vivo studies. However, one of the limitations of using TFE-PB in lab experiments is its limited solubility in aqueous solutions, which may require the use of specific solvents or formulations.
未来方向
There are several future directions for the study of TFE-PB. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFE-PB and to identify potential targets for its use in cancer therapy.
合成方法
TFE-PB can be synthesized using a specific method that involves the reaction of 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid with propylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to obtain high yields of TFE-PB, making it a feasible option for large-scale production.
属性
产品名称 |
N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide |
|---|---|
分子式 |
C13H16F3NO2 |
分子量 |
275.27 g/mol |
IUPAC 名称 |
N-propyl-3-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C13H16F3NO2/c1-2-6-17-12(18)11-5-3-4-10(7-11)8-19-9-13(14,15)16/h3-5,7H,2,6,8-9H2,1H3,(H,17,18) |
InChI 键 |
IUWZOPQFYMKHPL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)COCC(F)(F)F |
规范 SMILES |
CCCNC(=O)C1=CC=CC(=C1)COCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)


![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)